molecular formula C10H6Cl2N2 B177254 3,6-Dichloro-4-phenylpyridazine CAS No. 10338-17-7

3,6-Dichloro-4-phenylpyridazine

Cat. No.: B177254
CAS No.: 10338-17-7
M. Wt: 225.07 g/mol
InChI Key: QEANUHPTLLPFPA-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-phenylpyridazine is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of chlorine and phenyl groups in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-phenylpyridazine typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent such as chloroform. The reaction is carried out at temperatures ranging from 0 to 80°C . The process involves stirring the mixture for several hours, followed by purification through silica gel column chromatography to obtain the pure product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-phenylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which exhibit diverse biological activities and chemical properties .

Scientific Research Applications

3,6-Dichloro-4-phenylpyridazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyridazine ring .

Comparison with Similar Compounds

3,6-Dichloro-4-phenylpyridazine can be compared with other pyridazine derivatives such as:

    4,6-Dichloro-3-phenylpyridazine: Similar in structure but differs in the position of chlorine atoms.

    Pyridazinone Derivatives: These compounds contain a keto group and exhibit a wide range of pharmacological activities.

    Pyrimidine and Pyrazine Derivatives: These compounds have nitrogen atoms at different positions in the ring, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3,6-dichloro-4-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEANUHPTLLPFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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